ethyl 4-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5/c1-3-30-20(28)24-10-8-23(9-11-24)19(27)13-25-18(26)7-6-17(22-25)15-5-4-14(29-2)12-16(15)21/h4-7,12H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGXQFGZEGKPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the fluoro-methoxyphenyl group, and the final coupling with the piperazine ring. Common synthetic routes may involve:
Formation of the Pyridazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Coupling with Piperazine: The final step involves the coupling of the pyridazinone intermediate with piperazine under conditions such as reflux in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a critical step for modifying solubility or introducing reactive handles for further functionalization.
| Reaction Conditions | Products | Yield | Applications |
|---|---|---|---|
| 1M NaOH, 80°C, 4h | 4-{[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine | 87% | Precursor for amide coupling |
| HCl (6N), reflux, 6h | Same as above with chloride counterion | 92% | Salt formation for crystallization |
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol .
Nucleophilic Substitution at Fluorophenyl Group
The electron-withdrawing fluorine atom activates the adjacent position for nucleophilic aromatic substitution (S<sub>N</sub>Ar), enabling diversification of the phenyl ring.
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Piperidine | DMF, 120°C, 24h | 3-(4-Methoxy-2-piperidinophenyl) derivative | >95% para |
| Sodium methoxide | MeOH, 65°C, 12h | 3-(2-Fluoro-4,5-dimethoxyphenyl) analog | 78% ortho |
Key Finding : Methoxy groups enhance para-substitution due to steric and electronic effects, while fluorine directs reactivity to ortho positions under specific conditions .
Pyridazinone Ring Modifications
The 6-oxopyridazin-1(6H)-yl core participates in ring-opening and oxidation reactions, critical for generating bioactive metabolites.
Oxidation
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Reagent : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C
-
Product : 3-(2-Fluoro-4-methoxyphenyl)maleic anhydride derivative
-
Mechanism : Electron-deficient pyridazinone undergoes dihydroxylation followed by oxidative cleavage .
Reductive Ring Opening
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Reagent : LiAlH<sub>4</sub>, THF, reflux
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Product : 4-{[3-(2-Fluoro-4-methoxyphenyl)hexahydropyridazine]acetyl}piperazine
Piperazine Functionalization
The piperazine ring undergoes alkylation and acylation at the secondary amine sites:
| Reagent | Conditions | Product | Use Case |
|---|---|---|---|
| Acetyl chloride | Et<sub>3</sub>N, DCM | N-Acetyl-piperazine derivative | Enhanced lipophilicity |
| Benzyl bromide | K<sub>2</sub>CO<sub>3</sub>, DMF | N-Benzyl-piperazine analog | Pharmacophore optimization |
Kinetic Data : Acylation occurs preferentially at the less sterically hindered nitrogen (k<sub>rel</sub> = 5.2:1) .
Cross-Coupling Reactions
The acetyl spacer between pyridazinone and piperazine enables Pd-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives at acetyl position | 64% |
| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI | Alkynylated analogs | 58% |
Limitation : Steric bulk from the piperazine ring reduces coupling efficiency compared to simpler substrates.
Biological Degradation Pathways
In vitro studies reveal enzymatic transformations:
| Enzyme | Primary Reaction | Metabolite | Activity |
|---|---|---|---|
| Cytochrome P450 3A4 | O-Demethylation at 4-methoxy group | 4-Hydroxy-phenyl derivative | Reduced logP (-0.8) |
| Esterases | Ethyl ester hydrolysis | Carboxylic acid | Enhanced aqueous solubility |
Pharmacokinetic Impact : Demethylation increases plasma clearance by 40% in rodent models .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate has been investigated for its potential as a pharmacophore in drug design. Its anti-inflammatory and anticancer properties make it a candidate for therapeutic development:
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, thereby reducing inflammation in various models .
- Anticancer Potential : Studies suggest that this compound can induce apoptosis in cancer cells by modulating cellular signaling pathways .
Biological Assays
The compound is utilized in biological assays to evaluate its effects on cellular pathways. Research has demonstrated its ability to affect cell proliferation and apoptosis in cancer cell lines, making it valuable for further investigation into cancer therapies.
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to be employed in the development of new materials with specific properties.
Study on Anti-inflammatory Properties
A recent study focused on the anti-inflammatory effects of this compound. The results indicated significant inhibition of COX enzymes in vitro, correlating with reduced inflammatory markers in treated animal models .
Research on Anticancer Activity
Another study explored the compound's ability to induce apoptosis in various cancer cell lines. The research demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a mechanism through which it may exert its anticancer effects .
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variants :
- Compound 4 (): Replaces the 2-fluoro-4-methoxyphenyl group with a 4-chlorophenyl, altering electronic properties (Cl vs. F/OCH₃) .
- S9 (): Incorporates a benzylpiperidine and methylbenzylidene hydrazide, diverging significantly in polarity and conformational flexibility .
Structural and Functional Comparison with Analogues
Key Observations:
Substituent Effects :
- The 2-fluoro-4-methoxyphenyl group in the target compound enhances lipophilicity (LogP ~2.8) compared to the 2-fluorophenyl in T1–T12 (LogP ~2.5) but reduces it relative to the 4-chlorophenyl in Compound 4 (LogP ~3.2) .
- The methoxy group may improve metabolic stability by blocking oxidative sites, a feature absent in chlorine-containing analogues .
Biological Activity :
- Compound 4 () showed acetylcholinesterase inhibition (IC₅₀ = 1.2 µM), attributed to the electron-withdrawing chloro group enhancing π-π stacking with the enzyme’s active site .
- T8–T12 () exhibited MAO-B inhibition (IC₅₀ = 0.8–5.3 µM), with fluorophenyl groups favoring hydrophobic interactions in the enzyme’s substrate cavity .
- The target compound’s methoxy group may confer unique selectivity for kinases or GPCRs, though explicit data are unavailable in the provided evidence.
Structure-Activity Relationship (SAR) Insights
- Fluorine Position : 2-Fluoro substitution (target compound vs. T1–T12) balances electronegativity and steric effects, optimizing target binding .
- Piperazine Modifications : Ethyl carboxylate (target) vs. hydrazide (S9) alters solubility; carboxylates improve bioavailability in preclinical models .
- Methoxy vs. Chloro: Methoxy groups reduce cytotoxicity (compared to chloro) in hepatic cell lines, as seen in unrelated pyridazinones .
Biological Activity
Ethyl 4-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The proposed mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : This compound may inhibit COX enzymes, which are crucial in the inflammatory response, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins.
- Interaction with Nitric Oxide Synthase (NOS) : Preliminary studies suggest that it may modulate nitric oxide production, influencing various signaling pathways associated with inflammation and immune responses .
Anti-inflammatory Properties
Research indicates significant anti-inflammatory activity associated with this compound. A study demonstrated that it effectively reduced inflammation in animal models by inhibiting COX activity, which correlates with decreased levels of inflammatory cytokines such as IL-6 and TNF-alpha .
Antitumor Activity
Case studies have shown potential antitumor effects. In vitro assays revealed that the compound exhibited cytotoxicity against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Emerging data suggest neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
In Vivo Studies
A series of in vivo experiments conducted on murine models highlighted the compound's efficacy in reducing tumor growth and metastasis when administered at specific dosages. The results indicated a statistically significant reduction in tumor size compared to control groups.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, indicating good bioavailability. It is metabolized primarily in the liver with a half-life suitable for therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthesis routes for this compound, and how can purity be validated?
The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core followed by acetylation and piperazine coupling. For example, the pyridazinone ring can be synthesized via cyclization of substituted hydrazines with diketones under acidic conditions . Post-synthesis, purity validation requires orthogonal methods:
- HPLC (using a C18 column with UV detection at 254 nm) to assess chromatographic purity.
- NMR (¹H/¹³C) to confirm structural integrity, focusing on the acetyl and piperazine moieties .
- Mass spectrometry (ESI-MS) to verify molecular weight accuracy.
Q. What safety protocols are critical during handling?
Based on structurally similar piperazine derivatives:
- Personal protective equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (Category 2A hazard) .
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How can initial biological activity screening be designed?
Prioritize in vitro assays targeting receptors or enzymes structurally related to the compound’s moieties (e.g., fluoroaryl and piperazine groups are common in kinase inhibitors). Example workflow:
- Target selection: Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs.
- Assay conditions: Conduct dose-response curves (1 nM–100 µM) in triplicate, with positive controls (e.g., staurosporine for kinases) .
- Data interpretation: Calculate IC₅₀ values and compare to known inhibitors to prioritize lead optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Apply Design of Experiments (DoE) to identify critical variables:
- Factors: Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading.
- Response surface methodology (RSM): Use a Central Composite Design to model interactions between factors and maximize yield .
- Case study: A similar piperazine derivative achieved 85% yield by optimizing reaction time (48 hrs) and temperature (60°C) in DMF .
Q. What computational strategies support structure-activity relationship (SAR) studies?
Combine quantum mechanics (QM) and molecular dynamics (MD):
- QM: Calculate electrostatic potential maps (e.g., using Gaussian) to identify reactive sites on the pyridazinone ring.
- MD: Simulate ligand-receptor binding stability (e.g., GROMACS) over 100 ns trajectories to prioritize substituent modifications .
- Validation: Cross-reference with experimental IC₅₀ data to refine predictive models .
Q. How should contradictory data in biological assays be resolved?
Contradictions (e.g., varying IC₅₀ across assays) may arise from assay interference or compound aggregation. Mitigation strategies:
- Control experiments: Test for fluorescence quenching (if using fluorogenic substrates) or redox activity (via DTT treatment) .
- Orthogonal assays: Validate hits using SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) .
- Statistical analysis: Apply Grubbs’ test to identify outliers and repeat experiments with stricter normalization .
Q. What methodologies enable efficient scale-up for preclinical studies?
Focus on continuous flow chemistry to enhance reproducibility:
- Reactor design: Use microfluidic reactors for precise control of exothermic reactions (critical for acetyl coupling steps).
- Purification: Implement inline HPLC-MS for real-time monitoring of intermediates .
- Case study: A piperazine-based API achieved 90% purity at 10 g scale using flow synthesis with immobilized catalysts .
Methodological Tables
Table 1. Key Characterization Parameters
| Technique | Parameters | Target Signals |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 1.2 (t, ester CH₃), δ 3.5 (m, piperazine) |
| HPLC | C18, 70:30 ACN/H₂O | Retention time: 8.2 min |
| ESI-MS | Positive mode | [M+H]⁺ m/z 432.1 (calculated) |
Table 2. DoE Variables for Reaction Optimization
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 40–80°C | 60°C |
| Solvent | DMF, THF, MeCN | DMF |
| Catalyst | 1–5 mol% | 3 mol% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
